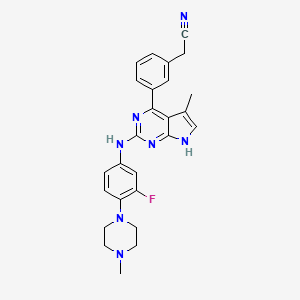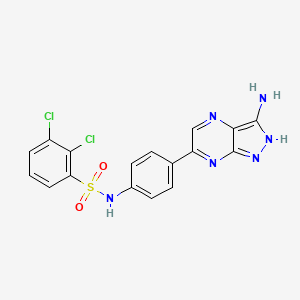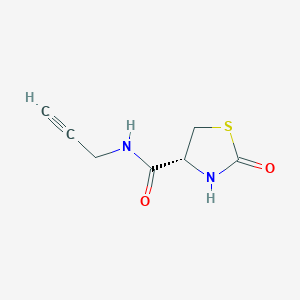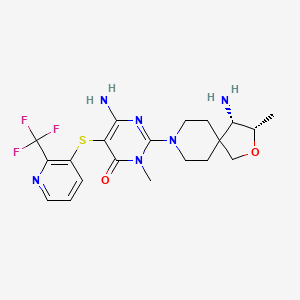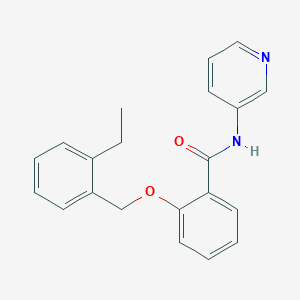
Ly93
Übersicht
Beschreibung
Ly93 ist ein selektiver und oral wirksamer Inhibitor der Sphingomyelin-Synthase 2, einem Enzym, das an der Synthese von Sphingomyelin beteiligt ist, einem Typ von Sphingolipid, der in tierischen Geweben vorkommt. Diese Verbindung hat sich in der Behandlung von Atherosklerose als vielversprechend erwiesen, da sie die Sphingomyelinkonzentration im Plasma senken und die Sekretion von proinflammatorischen Zytokinen und Chemokinen in Makrophagen hemmen kann .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet Scaffold-Hopping und Strukturoptimierung, um potente Inhibitoren der Sphingomyelin-Synthase 2 zu identifizieren. Der Syntheseweg umfasst typischerweise die Bildung einer Benzoylamidstruktur, die für ihre inhibitorische Aktivität entscheidend ist . Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Systemen umfassen, um Reaktionsparameter zu kontrollieren und die Effizienz zu verbessern .
Wissenschaftliche Forschungsanwendungen
Ly93 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Sphingomyelin-Synthase 2, einem Enzym, das für die Synthese von Sphingomyelin verantwortlich ist. Diese Hemmung führt zu einer Senkung der Sphingomyelinkonzentration im Plasma und einer Steigerung des Cholesterin-Efflux aus Makrophagen. Darüber hinaus hemmt this compound die Sekretion von Lipopolysaccharid-vermittelten proinflammatorischen Zytokinen und Chemokinen in Makrophagen, wodurch Entzündungen reduziert werden .
Wirkmechanismus
Target of Action
Ly93, also known as SMS2-IN-Ly93, is a selective and orally active inhibitor of sphingomyelin synthase 2 (SMS2) . SMS2 is a potential target for pharmacological intervention in atherosclerosis .
Mode of Action
This compound interacts with SMS2 and inhibits its activity. The IC50 value of this compound for purified SMS2 is 91 nM . The selectivity ratio of this compound is more than 1400-fold for purified SMS2 over SMS1 .
Biochemical Pathways
This compound affects the sphingomyelin pathway by inhibiting SMS2. This results in a dose-dependent reduction in apoB secretion in Huh7 cells, a significant decrease in SMS activity, and an increase in cholesterol efflux from macrophages .
Pharmacokinetics
This compound has been shown to be orally active in pharmacokinetic studies performed on C57BL/6J mice
Result of Action
This compound significantly decreases the plasma SM levels of C57BL/6J mice . It is also capable of dose-dependently attenuating the atherosclerotic lesions in the root and the entire aorta, as well as macrophage content in lesions, in apolipoprotein E gene knockout mice treated with this compound .
Action Environment
It’s worth noting that the effectiveness of this compound has been demonstrated both in vitro and in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ly93 involves scaffold hopping and structural optimization to identify potent inhibitors of sphingomyelin synthase 2. The synthetic route typically includes the formation of a benzoylamide structure, which is crucial for its inhibitory activity . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters and improve efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ly93 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel wie Dimethylsulfoxid. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen eine Reihe von substituierten this compound-Verbindungen mit unterschiedlichen biologischen Aktivitäten erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Inhibitoren der Sphingomyelin-Synthase 1: Diese Verbindungen hemmen eine andere Isoform der Sphingomyelin-Synthase und können unterschiedliche biologische Wirkungen haben.
Andere Inhibitoren der Sphingomyelin-Synthase 2: Verbindungen wie 2-Benzoyloxybenzamid wurden als selektive Inhibitoren der Sphingomyelin-Synthase 2 identifiziert.
Einzigartigkeit von Ly93
This compound ist einzigartig aufgrund seiner hohen Selektivität für Sphingomyelin-Synthase 2 gegenüber Sphingomyelin-Synthase 1, mit einem Selektivitätsverhältnis von mehr als 1400-fach. Diese hohe Selektivität macht this compound zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle der Sphingomyelin-Synthase 2 in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien für Krankheiten wie Atherosklerose .
Eigenschaften
IUPAC Name |
2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSTWBJNUPPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883528-69-5 | |
| Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ly93?
A1: this compound acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.
Q2: How does this compound impact insulin signaling pathways?
A2: Research suggests that this compound can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, this compound treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].
Q3: What role does sphingomyelin play in the effects observed with this compound treatment?
A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by this compound was reversed by the addition of exogenous sphingomyelin []. This suggests that this compound's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.
Q4: Beyond insulin resistance, what other therapeutic potential has this compound demonstrated?
A4: this compound has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that this compound, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


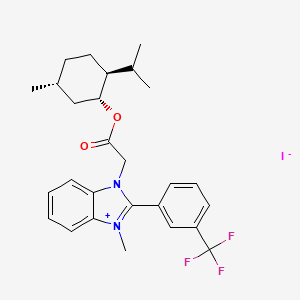
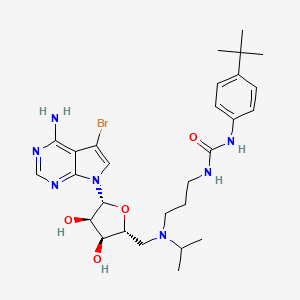

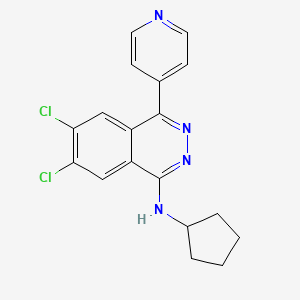
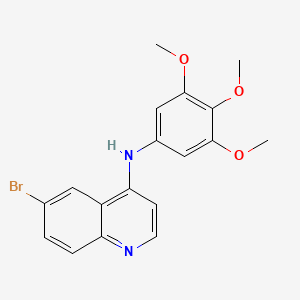
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)

